

Spectroscopic Profile of 3,5-Dibromo-2-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromo-2-methoxypyridine

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This guide provides a detailed analysis of the spectroscopic data for **3,5-Dibromo-2-methoxypyridine**, a key intermediate in pharmaceutical and agrochemical research. The following sections present Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ^1H and predicted ^{13}C NMR data for **3,5-Dibromo-2-methoxypyridine**.

^1H NMR Data

Table 1: ^1H NMR Spectroscopic Data for **3,5-Dibromo-2-methoxypyridine**

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.20 - 8.40	m	H-4, H-6
3.92	s	-OCH ₃

Predicted ^{13}C NMR Data

Due to the unavailability of experimental ^{13}C NMR data, the following chemical shifts have been predicted using computational models. These predictions are based on the known effects of substituents on the pyridine ring.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **3,5-Dibromo-2-methoxypyridine**

Chemical Shift (δ) ppm	Assignment
~158	C-2
~110	C-3
~145	C-4
~115	C-5
~148	C-6
~55	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR data for **3,5-Dibromo-2-methoxypyridine** is summarized below.

Table 3: Predicted FT-IR Spectral Data for **3,5-Dibromo-2-methoxypyridine**

Wavenumber (cm ⁻¹)	Assignment
~3100-3000	Aromatic C-H stretch
~2950-2850	Aliphatic C-H stretch (-OCH ₃)
~1570-1550	C=C and C=N stretching vibrations (pyridine ring)
~1450	C-H bend (-OCH ₃)
~1250	Asymmetric C-O-C stretch
~1050	Symmetric C-O-C stretch
~800-700	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of **3,5-Dibromo-2-methoxypyridine** is C₆H₅Br₂NO, with a molecular weight of approximately 266.92 g/mol .

Table 4: Mass Spectrometry Data for **3,5-Dibromo-2-methoxypyridine**

m/z	Assignment
267, 269, 271	[M] ⁺ (Molecular ion peak with isotopic pattern for two bromine atoms)
252, 254, 256	[M - CH ₃] ⁺
238, 240, 242	[M - CHO] ⁺
188, 190	[M - Br] ⁺
159, 161	[M - Br - CHO] ⁺
108	[M - 2Br] ⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A solution of 5-10 mg of **3,5-Dibromo-2-methoxypyridine** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) is prepared. The solution is then filtered into an NMR tube. The ^1H and ^{13}C NMR spectra are recorded on a 300 MHz or higher field spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.

Infrared (IR) Spectroscopy

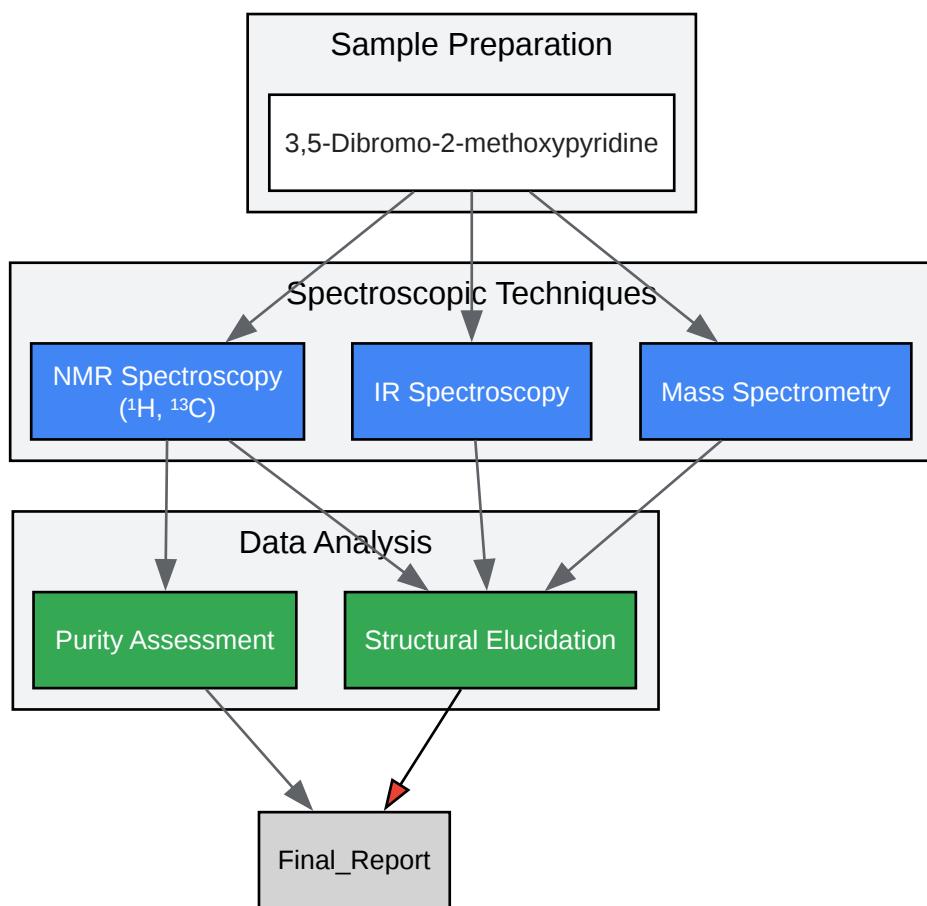
For solid samples, a small amount of **3,5-Dibromo-2-methoxypyridine** is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal. The IR spectrum is recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

A dilute solution of **3,5-Dibromo-2-methoxypyridine** is introduced into the mass spectrometer, typically using a direct insertion probe or via gas chromatography (GC-MS). Electron ionization (EI) at 70 eV is a common method for generating the molecular ion and fragment ions. The mass analyzer then separates the ions based on their mass-to-charge ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: Workflow for spectroscopic analysis of organic compounds.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com